Octahydrocyclopenta[b]pyrrol-6-ol
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Overview
Description
Octahydrocyclopenta[b]pyrrol-6-ol is a heterocyclic compound with the molecular formula C7H13NO It is a derivative of pyrrole, characterized by a fused bicyclic structure that includes a cyclopentane ring and a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Octahydrocyclopenta[b]pyrrol-6-ol typically involves the hydrogenation of 1,2-dicyanocyclopentene. This process can be catalyzed by various catalysts, such as Raney nickel or copper chromite, under high-pressure hydrogenation conditions . Another method involves the Dieckmann cyclization of diethyl or dimethyl adipate, followed by cyanohydrin formation and reduction of the intermediate cyclic amide or imide .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Octahydrocyclopenta[b]pyrrol-6-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can yield saturated derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney nickel.
Substitution: Reagents such as alkyl halides or sulfonyl chlorides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can introduce various alkyl or aryl groups.
Scientific Research Applications
Octahydrocyclopenta[b]pyrrol-6-ol has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design.
Industry: It can be used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Octahydrocyclopenta[b]pyrrol-6-ol is not fully understood. its biological activity is thought to involve interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Octahydrocyclopenta[c]pyrrole: Similar in structure but lacks the hydroxyl group.
Octahydrocyclopenta[c]pyridine: Contains a nitrogen atom in the ring, offering different chemical properties.
Octahydrocyclopenta[c]pyran: Contains an oxygen atom in the ring, leading to different reactivity and applications.
Properties
CAS No. |
1824145-83-6 |
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Molecular Formula |
C7H13NO |
Molecular Weight |
127.18 g/mol |
IUPAC Name |
1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrol-6-ol |
InChI |
InChI=1S/C7H13NO/c9-6-2-1-5-3-4-8-7(5)6/h5-9H,1-4H2 |
InChI Key |
RVUBHWGJRCJPSK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2C1CCN2)O |
Origin of Product |
United States |
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